Dual Electrophilic‑Center Architecture Enables Orthogonal Functionalization vs. Mono‑Electrophilic Analogs
The target compound contains two distinct electrophilic carbon centers: a C(sp²)–Cl bond (aryl chloride at C‑6) and a C(sp³)–CH₂Cl bond (benzylic chloride at C‑2). The aryl chloride is amenable to Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) while the benzylic chloride undergoes SN2 nucleophilic substitution [1]. In contrast, ethyl 6‑chloro‑4‑methylnicotinate (CAS 57591‑95‑4) possesses only the aryl chloride (one electrophilic position), and ethyl 2‑(chloromethyl)‑4‑methylnicotinate (CAS 1687855‑47‑5) possesses only the benzylic chloride (one electrophilic position) . The quantified difference is 2 electrophilic handles vs. 1, doubling the number of diversifiable positions accessible in a single synthetic intermediate without requiring additional activation steps.
| Evidence Dimension | Number of electrophilic substitution sites per molecule |
|---|---|
| Target Compound Data | 2 distinct electrophilic carbons (aryl C–Cl at C‑6; benzylic C–Cl at C‑2) |
| Comparator Or Baseline | Ethyl 6‑chloro‑4‑methylnicotinate: 1 (aryl C–Cl only); Ethyl 2‑(chloromethyl)‑4‑methylnicotinate: 1 (benzylic C–Cl only) |
| Quantified Difference | 1 additional orthogonal functionalization site vs. each analog |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; reactivity class inferred from established aryl halide and benzylic halide chemistry |
Why This Matters
For procurement decisions, this means one building block replaces two sequential intermediates, reducing synthesis steps, purification events, and total material cost in library production.
- [1] Molaid Compound Database. 6‑Chloro‑2‑(chloromethyl)‑4‑methylpyridine‑3‑carboxylic acid ethyl ester (CAS 1315545‑01‑7) – Computed Properties. https://www.molaid.com/MS_146537 (accessed 2026‑04‑24). View Source
